1-(3-Fluoro-2-methylphenyl)ethanamine;hydrochloride
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Overview
Description
1-(3-Fluoro-2-methylphenyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. This compound is characterized by the presence of a fluorine atom at the third position and a methyl group at the second position of the phenyl ring, with an ethanamine group attached to the first position. The hydrochloride salt form is commonly used to enhance the compound’s stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Fluoro-2-methylphenyl)ethanamine can be synthesized through several synthetic routes. One common method involves the following steps:
Nitration: The starting material, 3-fluoro-2-methylbenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 3-fluoro-2-methyl-4-nitrobenzene.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid, yielding 3-fluoro-2-methyl-4-aminobenzene.
Alkylation: The amine group is alkylated with ethyl bromide in the presence of a base such as potassium carbonate to form 1-(3-fluoro-2-methylphenyl)ethanamine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of 1-(3-fluoro-2-methylphenyl)ethanamine;hydrochloride typically involves large-scale nitration, reduction, and alkylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-methylphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-2-methylbenzaldehyde or 3-fluoro-2-methylbenzoic acid.
Reduction: Formation of 1-(3-fluoro-2-methylphenyl)ethanol.
Substitution: Formation of compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
1-(3-Fluoro-2-methylphenyl)ethanamine;hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-2-methylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorophenyl)ethanamine;hydrochloride: Lacks the methyl group at the second position.
1-(2-Methylphenyl)ethanamine;hydrochloride: Lacks the fluorine atom at the third position.
1-(3-Chloro-2-methylphenyl)ethanamine;hydrochloride: Contains a chlorine atom instead of a fluorine atom at the third position.
Uniqueness
1-(3-Fluoro-2-methylphenyl)ethanamine;hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-8(7(2)11)4-3-5-9(6)10;/h3-5,7H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEQNNWSAFCZKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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